molecular formula C7H5ClN4 B13678469 7-Chloropyrido[4,3-d]pyrimidin-4-amine

7-Chloropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13678469
M. Wt: 180.59 g/mol
InChI Key: KVWCBJFHQDATOA-UHFFFAOYSA-N
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Description

7-Chloropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrido[4,3-d]pyrimidine core structure with a chlorine atom at the 7th position and an amine group at the 4th position. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrido[4,3-d]pyrimidin-4-amine typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize intramolecularly to form this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in these reactions allows for efficient production and subsequent modification of the heterocyclic system .

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrido[4,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles.

    Cyclization Reactions: Intramolecular cyclization can occur to form different heterocyclic derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cyanomethyltriphenylphosphonium chloride, 4,6-dichloropyrimidine-5-carbaldehyde, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of solvents like ethanol and catalysts such as hydrochloric acid .

Major Products

The major products formed from the reactions of this compound include various substituted pyrido[4,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 7-Chloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily protein kinases. By binding to the ATP-binding site of these enzymes, the compound acts as a competitive inhibitor, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloropyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5ClN4/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H,(H2,9,11,12)

InChI Key

KVWCBJFHQDATOA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NC=N2)N

Origin of Product

United States

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